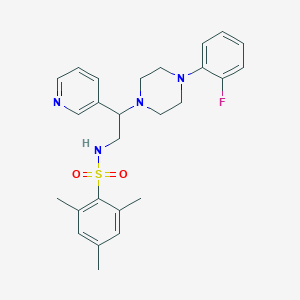

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Description

This compound features a piperazine core substituted with a 2-fluorophenyl group, a pyridin-3-yl ethyl chain, and a 2,4,6-trimethylbenzenesulfonamide moiety. The 2-fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the trimethylbenzenesulfonamide contributes to metabolic stability and receptor-binding specificity .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O2S/c1-19-15-20(2)26(21(3)16-19)34(32,33)29-18-25(22-7-6-10-28-17-22)31-13-11-30(12-14-31)24-9-5-4-8-23(24)27/h4-10,15-17,25,29H,11-14,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUFMBMFLAAPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a substantial molecular weight and a complex structure involving multiple functional groups. The presence of a piperazine ring and a sulfonamide moiety suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cardiovascular effects and anti-virulence properties against specific pathogens.

Cardiovascular Effects

Research has shown that certain benzene sulfonamide derivatives can influence perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to assess these effects, revealing that derivatives such as 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |

The results indicated that the tested compounds produced varying effects on perfusion pressure, with some derivatives showing a more pronounced decrease than others, suggesting a potential for therapeutic applications in cardiovascular conditions .

Anti-Virulence Activity

In addition to cardiovascular effects, this compound has been identified as an inhibitor of protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for its virulence. This inhibition disrupts signal transduction pathways in macrophages, potentially enhancing immune response against infections .

Mechanistic Insights

The mechanism by which N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide exerts its biological effects may involve multiple pathways:

- Calcium Channel Interaction : The compound may interact with calcium channels, influencing vascular resistance and perfusion pressure through modulation of calcium influx in vascular smooth muscle cells .

- Inhibition of Virulence Factors : By targeting PtpB, the compound interferes with crucial signaling pathways in pathogenic bacteria, thereby reducing their ability to evade host immune responses .

Case Studies

Several studies have documented the biological activities of related sulfonamide compounds:

- Cardiovascular Study : A study demonstrated that specific sulfonamide derivatives could significantly alter coronary resistance in isolated heart models, providing insights into their potential use as cardiovascular agents .

- Anti-Tuberculosis Research : Investigations into the anti-virulence properties of similar compounds have shown promising results in inhibiting Mycobacterium tuberculosis growth by disrupting key signaling pathways essential for bacterial survival and pathogenicity .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of piperazine, including those with sulfonamide groups, exhibit notable antimicrobial activities. For instance, compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide have been screened for antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The compound's sulfonamide moiety is linked to anticancer activity. Recent studies have focused on designing molecular hybrids that include sulfonamide fragments for enhanced antitumor effects. These hybrids have shown promise in inhibiting cancer cell proliferation in vitro and may serve as a foundation for developing new cancer therapies .

Molecular Docking Studies

Molecular docking studies reveal that compounds like N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide can bind effectively to target proteins associated with various diseases. The binding poses of these compounds are often comparable to established drugs, indicating their potential as competitive inhibitors in therapeutic applications .

Impact on Transport Mechanisms

Another area of interest is the compound's effect on nucleoside transporters. Research indicates that piperazine derivatives can influence the activity of equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleosides and nucleoside analogues essential for chemotherapy .

Case Studies

Conclusion and Future Directions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide represents a promising candidate for further research in pharmacology. Its demonstrated biological activities and molecular interactions suggest potential applications in developing new antimicrobial and anticancer therapies. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

Target Compound vs. Piperazine-Benzoyl Derivatives (e.g., 9a–9g)

Compounds such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) () share a piperazine core but differ in substituents:

- Acyl vs. Sulfonamide Linkage: The target compound uses a sulfonamide group, whereas 9a–9g feature benzoyl or acetyl groups.

- Fluorophenyl vs. Trifluoromethyl/Chloro Substituents : The 2-fluorophenyl group in the target compound may offer distinct electronic and steric effects compared to bulkier groups like trifluoromethyl or chloro (e.g., 9b) .

Target Compound vs. Thiazolyl/Aminopyridinyl Sulfonamides

Physicochemical Properties

While direct data for the target compound are unavailable in the provided evidence, inferences can be drawn:

- Molecular Weight : Estimated at ~500–550 g/mol, comparable to Example 53 (589.1 g/mol, ).

- Melting Point: Likely >150°C based on analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MP: 175–178°C, ). Trimethyl groups may lower MP slightly due to reduced crystallinity .

Pharmacological Implications

- Receptor Selectivity : The pyridin-3-yl ethyl group may enhance interactions with dopaminergic receptors, while the 2-fluorophenyl-piperazine moiety could mimic selective serotonin reuptake inhibitors (SSRIs).

- Metabolic Stability : The trimethylbenzenesulfonamide group likely improves resistance to cytochrome P450 oxidation compared to acetylated analogs (e.g., 9a–9g) .

Data Table: Key Features of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.